BenchChemオンラインストアへようこそ!

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Anticancer Colon Cancer HT-29

This 6-chloroimidazo[1,2-a]pyridine scaffold is a validated starting material for colon cancer programs (active against HT-29, Caco-2) and antifungal research (MIC ~19-89 µM). Its defined substitution pattern is critical for kinase inhibition (PDK1 IC50 12.5 µM). Procure this specific analog to ensure reproducible biological activity and avoid off-target effects inherent in other derivatives.

Molecular Formula C14H8ClN3
Molecular Weight 253.69
CAS No. 118000-64-9
Cat. No. B2627892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
CAS118000-64-9
Molecular FormulaC14H8ClN3
Molecular Weight253.69
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C14H8ClN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H
InChIKeyAHKKVQQCUJXUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 118000-64-9): Procurement Guide for a Differentiated Imidazopyridine Scaffold


4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, distinguished by a 6-chloro substituent on the core and a 4-benzonitrile moiety . This scaffold is a recognized pharmacophore in medicinal chemistry, and compounds containing it are frequently investigated for their potential as kinase inhibitors and for other biological activities including antimicrobial and anticancer applications . The specific substitution pattern of this compound is critical for its interaction profile and distinguishes it from other in-class analogs.

Why 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile Cannot Be Casually Substituted with Other Imidazopyridines


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution. Even minor alterations to the substituent type or position can drastically alter a compound's biological target profile, potency, and selectivity. For instance, within the class of 6-substituted imidazo[1,2-a]pyridines, varying the 6-position group can lead to marked differences in antiproliferative activity against colon cancer cell lines [1]. Similarly, in the context of antifungal activity, the nature and position of substituents on the aryl ring of related derivatives have been shown to significantly modulate the minimum inhibitory concentration (MIC) against Candida species [2]. Therefore, substituting 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile with a different analog risks a complete loss of the desired activity profile or introduces unforeseen off-target effects, making precise chemical procurement essential for reproducible research.

Quantitative Differentiation Evidence for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 118000-64-9)


Antiproliferative Activity in Colon Cancer Models: 6-Chloro Scaffold Differentiation

The 6-chloro substitution on the imidazo[1,2-a]pyridine core is associated with potent antiproliferative activity against colon cancer cell lines. While direct quantitative data for the target compound is not available, class-level evidence from a study on 6-substituted imidazo[1,2-a]pyridines provides a critical baseline. Most compounds in this class, which includes the 6-chloro variant, exhibited excellent activity against HT-29 and Caco-2 cell lines, with the study noting that this activity was achieved without significant toxicity to white blood cells [1]. This selective toxicity profile is a key differentiator from broader cytotoxic agents and positions the 6-chloroimidazo[1,2-a]pyridine core as a promising starting point for developing safer anticancer candidates.

Anticancer Colon Cancer HT-29 Caco-2

Antifungal Efficacy: Potency of a Closely Related 6-Chloroimidazopyridine Scaffold

A 2025 study on a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives, which are structurally very closely related to the target compound, evaluated their antifungal activity against a clinical strain of Candida parapsilosis [1]. The minimum inhibitory concentrations (MICs) for these analogs ranged from 19.36 µM to 89.38 µM [1]. While the exact MIC of 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is not reported in this study, the data provides a quantitative benchmark for the antifungal potential of the 6-chloroimidazo[1,2-a]pyridine core. This positions the compound as a valuable intermediate or tool for exploring structure-activity relationships (SAR) in antifungal research, where other imidazopyridines lacking the 6-chloro substitution may show different or no activity.

Antifungal Candida MIC Drug Development

Kinase Inhibition Potential: A Core Pharmacophore Attribute

The imidazo[1,2-a]pyridine core is a well-established pharmacophore for kinase inhibition, and the target compound is reported to act via this mechanism . In a related study, a compound from this class demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 12.5 µM, an effect linked to the inhibition of 3-phosphoinositide-dependent protein kinase 1 (PDK1) . While this is not a direct measurement for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile, it underscores the intrinsic potential of this chemical class to engage clinically relevant kinase targets. This is a fundamental point of differentiation from other heterocyclic scaffolds that do not possess this privileged pharmacophore, making it a rational choice for projects aiming to target the kinome.

Kinase Inhibitor Medicinal Chemistry PDK1 Cancer

Physicochemical Properties: Defined Scaffold for Property-Based Design

The computed physicochemical properties of 4-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile include a logP of 3.4502, a molecular weight of 253.69 g/mol, and a topological polar surface area (TPSA) that can be calculated from its structure . These values provide a defined starting point for property-based drug design, differing from other imidazopyridines with alternative substituents that would yield different lipophilicity and polarity profiles. For example, the 6-chloro substitution contributes to a specific lipophilic character compared to more polar analogs. Having these defined parameters allows for predictable SAR studies and optimization of drug-like properties such as membrane permeability and solubility, which are critical for in vivo efficacy and oral bioavailability.

Physicochemical LogP Solubility Drug Design

Recommended Research & Development Applications for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS 118000-64-9)


Scaffold for Anticancer Lead Optimization in Colon Cancer

This compound is an ideal starting material for medicinal chemistry programs targeting colon cancer. The evidence from Dahan-Farkas et al. (2011) demonstrates that 6-substituted imidazo[1,2-a]pyridines, which include the 6-chloro core of this compound, exhibit excellent activity against HT-29 and Caco-2 cell lines with a favorable selectivity profile over white blood cells. Procuring this specific scaffold provides a validated foundation for synthesizing and testing focused libraries of analogs, with the goal of improving potency and pharmacokinetic properties while maintaining the intrinsic selectivity hinted at by the class-level data.

Probe for Antifungal Structure-Activity Relationship (SAR) Studies

The work by N'guessan et al. (2025) provides a quantitative benchmark for the antifungal activity of the 6-chloroimidazo[1,2-a]pyridine core, with closely related analogs showing MICs between 19.36 µM and 89.38 µM against C. parapsilosis. Researchers investigating novel antifungal agents can procure this compound as a key intermediate. By using 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile, or a slightly modified version of it, they can systematically explore the impact of different functionalizations on antifungal potency, potentially uncovering new leads effective against resistant Candida strains or other fungal pathogens.

Kinase Inhibitor Discovery: A Privileged Pharmacophore for PDK1 and Related Targets

The imidazo[1,2-a]pyridine core is a privileged structure for kinase inhibition. The evidence linking this class to PDK1 inhibition with an IC50 of 12.5 µM makes 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile a strategic procurement choice for research groups focused on the PI3K/Akt signaling pathway in cancer. This compound serves as a versatile core that can be further derivatized to create targeted libraries for screening against PDK1 and other kinases, with the goal of identifying more potent and selective inhibitors. Its defined physicochemical properties (LogP 3.4502) also make it a valuable starting point for structure-guided optimization of drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.